Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine
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Overview
Description
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine is a compound that belongs to the thiazole family, which is known for its diverse biological activities Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine typically involves the reaction of 4-methyl-1,3-thiazole-2-thiol with ethylamine under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction. The mixture is then heated to reflux for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or amines can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, biocides, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects. Additionally, the compound can bind to DNA, interfering with the replication process and exhibiting anticancer properties.
Comparison with Similar Compounds
Ethyl((2-[(4-methyl-1,3-thiazol-2-YL)sulfanyl]ethyl))amine can be compared with other thiazole derivatives such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug.
What sets this compound apart is its unique combination of the thiazole ring with an ethylamine group, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C8H14N2S2 |
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Molecular Weight |
202.3 g/mol |
IUPAC Name |
N-ethyl-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]ethanamine |
InChI |
InChI=1S/C8H14N2S2/c1-3-9-4-5-11-8-10-7(2)6-12-8/h6,9H,3-5H2,1-2H3 |
InChI Key |
CZRLOLFTNYHNER-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCSC1=NC(=CS1)C |
Origin of Product |
United States |
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